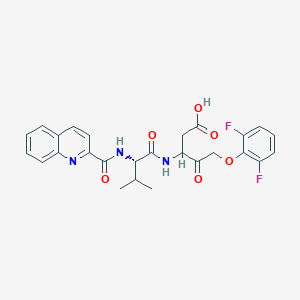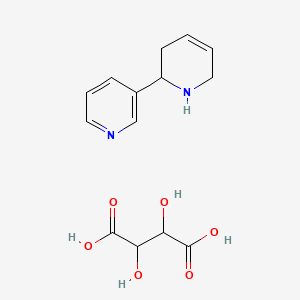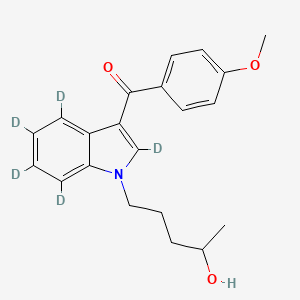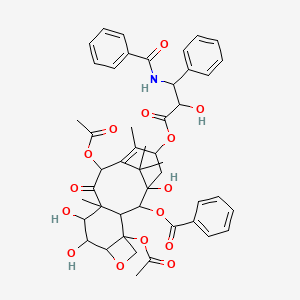
Qvd-oph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Q-VD-OPh, also known as quinolyl-valyl-O-methylaspartyl-[-2, 6-difluorophenoxy]-methyl ketone, is a broad-spectrum caspase inhibitor with potent antiapoptotic properties. It is designed to inhibit caspase activity, thereby preventing apoptosis, a form of programmed cell death. This compound is particularly notable for its high specificity, effectiveness, and reduced toxicity compared to other caspase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Q-VD-OPh involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate. The process typically includes the following steps:
Formation of the quinolyl group: This involves the synthesis of the quinolyl moiety, which is then conjugated to valine.
Conjugation with O-methylaspartyl: The quinolyl-valyl intermediate is then conjugated with O-methylaspartyl.
Attachment of the phenoxy group: Finally, the phenoxy group is attached to the carboxy terminal.
Industrial Production Methods
Industrial production of Q-VD-OPh follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Q-VD-OPh primarily undergoes reactions related to its role as a caspase inhibitor. These include:
Inhibition of caspase activity: Q-VD-OPh irreversibly inhibits the activity of a broad range of caspases, including caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of Q-VD-OPh include quinoline derivatives, valine, O-methylaspartyl, and phenoxy compounds.
Major Products
The major product of reactions involving Q-VD-OPh is the inhibition of caspase activity, leading to the prevention of apoptosis. This is particularly significant in various biological and medical applications .
Scientific Research Applications
Q-VD-OPh has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of caspases in various chemical processes.
Biology: Employed in cell biology research to understand cell death pathways and to develop strategies for preventing unwanted cell death.
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative diseases, ischemic injuries, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptotic pathways
Mechanism of Action
Q-VD-OPh exerts its effects by inhibiting the activity of caspases, which are cysteine-dependent proteases involved in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic process. This inhibition is irreversible and highly specific, making Q-VD-OPh a valuable tool in apoptosis research .
Comparison with Similar Compounds
Similar Compounds
ZVAD-fmk: Another caspase inhibitor, but with higher toxicity and lower specificity compared to Q-VD-OPh.
Boc-D-fmk: Similar to ZVAD-fmk, it is less effective and more toxic than Q-VD-OPh.
Uniqueness of Q-VD-OPh
Q-VD-OPh stands out due to its high specificity, effectiveness, and reduced toxicity. Unlike other caspase inhibitors, it does not exhibit cytotoxic effects even at high concentrations, making it a safer and more reliable option for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H25F2N3O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20?,23-/m0/s1 |
InChI Key |
OOBJCYKITXPCNS-AKRCKQFNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10766001.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766020.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766021.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B10766049.png)
![(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one](/img/structure/B10766053.png)
![16alpha-Hydroxyestrone-[2,3,4-13C3]](/img/structure/B10766063.png)
![(11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one](/img/structure/B10766085.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,35R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766091.png)
![[(4Z,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766095.png)

![[6-[(2R)-2-[4-(10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766099.png)

